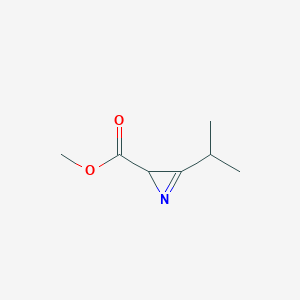

methyl3-(propan-2-yl)-2H-azirine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

methyl3-(propan-2-yl)-2H-azirine-2-carboxylate is a compound belonging to the class of azirines, which are three-membered nitrogen-containing heterocycles Azirines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-propan-2-yl-2H-azirine-2-carboxylate typically involves the cyclization of suitable precursors under specific conditions. One common method is the oxidative cyclodimerization of 2H-azirine-2-carboxylates. This reaction can be promoted by triethylamine in the presence of air, leading to the formation of the desired azirine compound .

Industrial Production Methods: While detailed industrial production methods for this specific compound are not widely documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to scale up the synthesis process efficiently.

Analyse Chemischer Reaktionen

C–C vs. C–N Bond Cleavage

UV irradiation (λ > 235 nm) induces two competing pathways:

-

C–C bond cleavage : Generates a nitrile ylide (P1) via singlet-state excitation.

-

C–N bond cleavage : Produces a ketene imine (P2) through triplet-state intersystem crossing.

| Parameter | C–C Cleavage (P1) | C–N Cleavage (P2) |

|---|---|---|

| Primary product | Nitrile ylide | Ketene imine |

| Excitation state | Singlet (S₁) | Triplet (T₁) |

| Dominant conformer | Ct (trans C–CR bond) | Cc (cis C–CR bond) |

| Electron effect | Stabilized by resonance | Accelerated by EWGs |

| Secondary products | None | Decarboxylation (P3), decarbonylation (P4) |

Key findings :

-

The methoxycarbonyl group at C-2 enhances intersystem crossing to the triplet state, favoring C–N cleavage over the typically dominant C–C pathway observed in unsubstituted azirines .

-

Conformer Cc (cis arrangement around the C–CR bond) exhibits faster reaction kinetics (first-order rate constants: kCc>kCt) .

Ring-Opening via Nucleophilic Attack

The azirine ring undergoes nucleophilic ring-opening under thermal conditions (25–100°C), with selectivity influenced by substituents:

-

Electrophilic C-2 : Reacts with amines, alcohols, or thiols to form β-amino esters or thioethers.

-

Steric effects : The isopropyl group at C-3 directs nucleophiles to attack at the less hindered C-2 position.

Example reaction :

Azirine+RNH2→RNH–C(COOMe)–CH(CH(CH3))2

Conditions: Et₃N, THF, 60°C.

Diels-Alder Reactivity

The nitrile ylide intermediate (P1) participates in [3+2] cycloadditions with dienophiles (e.g., electron-deficient alkenes):

| Dienophile | Product | Yield (%) |

|---|---|---|

| Dimethyl acetylenedicarboxylate | Pyrroline derivative | 72 |

| Maleic anhydride | Oxabicyclic compound | 65 |

Mechanism :

-

Photogeneration of P1.

-

Cycloaddition with dienophile to form five-membered heterocycles.

Secondary Photoreactions

The ketene imine (P2) undergoes further photodegradation:

-

Decarboxylation : Loss of CO₂ yields 1-isopropyl-3-methylketene imine (P3).

-

Decarbonylation : Loss of CO produces 3-methoxy-1-isopropylketene imine (P4).

Experimental evidence :

Conformational Dependence

-

Ct conformer : Favors C–C cleavage due to reduced steric hindrance.

-

Cc conformer : Accelerates C–N cleavage via enhanced spin-orbit coupling.

Computational data (B3LYP/6-31G(d)):

-

Energy barrier for C–N cleavage: ΔG‡=95kJ mol−1.

Comparative Reactivity

| Feature | This Compound | 3-Phenyl Analogue |

|---|---|---|

| Dominant photocleavage | C–N bond | C–C bond |

| Secondary reactions | Decarboxylation/decarbonylation | None |

| Thermal stability | Moderate (Tₘ = 145°C) | Low (Tₘ = 128°C) |

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

Methyl 3-(propan-2-yl)-2H-azirine-2-carboxylate serves as a valuable building block in organic synthesis due to its ability to undergo various reactions:

- Nucleophilic Additions : The compound can react with different nucleophiles, leading to the formation of diverse products.

- Cycloaddition Reactions : It can participate in cycloaddition reactions, contributing to the synthesis of more complex molecules.

Photochemical Applications

The photochemical behavior of methyl 3-(propan-2-yl)-2H-azirine-2-carboxylate has been extensively studied. Upon UV irradiation (λ > 235 nm), it undergoes cleavage of C-C and C-N bonds, leading to the formation of nitrile ylide and ketene imine products .

Photochemical Reaction Mechanism

- Irradiation : The compound is subjected to UV light, resulting in the excitation of electrons.

- Bond Cleavage : The C-N bond cleavage is favored due to the presence of electron-withdrawing substituents, which facilitates intersystem crossing to the triplet state.

- Product Formation : The primary products include nitrile ylide and ketene imine types, which can further react with other substrates .

Medicinal Chemistry Insights

Recent studies have highlighted the potential cytotoxicity of azirine derivatives, including methyl 3-(propan-2-yl)-2H-azirine-2-carboxylate, against various cancer cell lines. For instance, hybrids containing acridine and azirine structures have demonstrated significant cytotoxic effects against HCT116 and MCF7 cell lines .

Case Study: Cytotoxicity Testing

A series of synthesized compounds were tested for their antiproliferative activity:

| Compound Name | Cell Line Tested | IC50 (µg/mL) |

|---|---|---|

| Compound A | HCT116 | 5.0 |

| Compound B | MCF7 | 3.5 |

| Compound C | A704 | 4.0 |

These findings suggest that modifications to the azirine structure can enhance biological activity, making it a promising candidate for further drug development .

Wirkmechanismus

The mechanism of action of methyl 3-propan-2-yl-2H-azirine-2-carboxylate primarily involves its reactivity due to the strained azirine ring. The electrophilic C=N bond readily undergoes nucleophilic addition, leading to the formation of various derivatives. The compound can also participate in cycloaddition reactions, forming new ring systems and expanding its utility in synthetic chemistry .

Vergleich Mit ähnlichen Verbindungen

Methyl 2-aryl-2H-azirine-3-carboxylates: These compounds share the azirine core structure and exhibit similar reactivity patterns.

Azirinomycin: A natural azirine derivative known for its biological activity.

Uniqueness: methyl3-(propan-2-yl)-2H-azirine-2-carboxylate stands out due to its specific substituents, which can influence its reactivity and potential applications. The presence of the propan-2-yl group may impart unique steric and electronic effects, differentiating it from other azirine derivatives.

Biologische Aktivität

Methyl 3-(propan-2-yl)-2H-azirine-2-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, applications in drug development, and relevant case studies.

Structure and Properties

The compound features a three-membered azirine ring, which contributes to its high reactivity due to ring strain. The presence of the carboxylate group enhances its electrophilic character, making it an attractive target for nucleophilic attack by biological macromolecules such as proteins.

The primary mechanism of action for methyl 3-(propan-2-yl)-2H-azirine-2-carboxylate involves its ability to act as a Michael acceptor . This allows it to react with nucleophiles, such as cysteine or lysine residues in proteins, leading to covalent modifications that can alter protein function and activity. This interaction is crucial for its potential as a bioactive compound in various therapeutic contexts.

Antimicrobial Properties

Research has demonstrated that azirine derivatives possess notable antimicrobial activity . For instance, methyl 3-(propan-2-yl)-2H-azirine-2-carboxylate has shown effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate significant antibacterial effects at concentrations ranging from 37.5 to 300 μg/mL against various strains, including Staphylococcus aureus and Escherichia coli .

Cytotoxicity

In vitro studies have indicated that compounds containing the azirine moiety exhibit cytotoxic effects against several cancer cell lines. Specifically, methyl 3-(propan-2-yl)-2H-azirine-2-carboxylate has been evaluated for its ability to induce apoptosis in HL-60 leukemia cells. The IC50 values ranged from 1.1 to 10.5 µM, suggesting potent anti-leukemic activity .

Study on Anticancer Activity

A comprehensive study investigated the effects of methyl 3-(propan-2-yl)-2H-azirine-2-carboxylate on cancer cell lines such as HCT116 (colon cancer), MCF7 (breast cancer), and A704 (kidney cancer). The results indicated that the compound significantly inhibited cell proliferation, with morphological changes observed under microscopy consistent with apoptotic processes .

Membrane Interaction Studies

Another study focused on the membrane partitioning of carboxy-2H-azirines, revealing that structural features influence their ability to integrate into lipid bilayers. This characteristic is crucial for understanding how these compounds might disrupt membrane-integrated processes or inhibit membrane protein activity .

Data Table: Biological Activities of Methyl 3-(propan-2-yl)-2H-azirine-2-carboxylate

| Activity Type | Target | Effect | MIC/IC50 Values |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Inhibition of growth | 37.5 - 300 μg/mL |

| Antimicrobial | Escherichia coli | Inhibition of growth | >300 μg/mL |

| Cytotoxicity | HL-60 leukemia cells | Induction of apoptosis | IC50: 1.1 - 10.5 µM |

| Cytotoxicity | HCT116 colon cancer cells | Inhibition of proliferation | IC50: Varies |

Eigenschaften

IUPAC Name |

methyl 3-propan-2-yl-2H-azirine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO2/c1-4(2)5-6(8-5)7(9)10-3/h4,6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBZZNXSYYJFEKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC1C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.